Product packaging for 8-Fluoro-2-methylquinolin-3-amine(Cat. No.:CAS No. 1259519-93-1)

8-Fluoro-2-methylquinolin-3-amine

Cat. No.: B1444773
CAS No.: 1259519-93-1
M. Wt: 176.19 g/mol
InChI Key: IARKJQHRKMYCBU-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-3-amine (CAS 1259519-93-1) is a fluorinated and methylated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the field of anti-infectives. Recent scientific literature highlights its application as a crucial precursor in the synthesis of complex oxetanyl-quinoline derivatives, which have demonstrated promising in vitro antibacterial activity against strains like Proteus mirabilis and Bacillus subtilis , as well as excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . The quinoline scaffold is renowned for its broad spectrum of biological activities, making this amine a valuable building block for constructing molecules with potential antibacterial, antifungal, and antimycobacterial properties . Researchers utilize this compound to explore new pathways in combating drug-resistant microbial and mycobacterial infections, a grave threat to global health security. The structural motif of this compound allows for further functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. In silico studies performed on related derivatives suggest a plausible mode of action as ATP synthase inhibitors, confirming their potential as lead compounds . For safe handling, please note the associated hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B1444773 8-Fluoro-2-methylquinolin-3-amine CAS No. 1259519-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKJQHRKMYCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Representation

The compound is systematically named 8-Fluoro-2-methylquinolin-3-amine. Its structure consists of a quinoline (B57606) ring system with a fluorine atom at position 8, a methyl group at position 2, and an amine group at position 3.

Structure:

Generated code

The molecule's identity is confirmed by its unique CAS number and can be represented by various chemical identifiers.

Tabulated Physicochemical Data

Specific experimental data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value / Information
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents
CAS Number 1259519-93-1
SMILES Nc1c(C)nc2c(F)cccc2c1
InChI Key (Predicted) Based on structure

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 2 Methylquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of quinoline (B57606) derivatives, providing detailed information about the chemical environment of each atom. uncw.edu

Proton (¹H) NMR Spectral Analysis for Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the connectivity and electronic environment of protons within the 8-Fluoro-2-methylquinolin-3-amine scaffold. The chemical shifts (δ) of the protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring. nih.gov

In substituted quinolines, the protons on the heterocyclic and benzenoid rings exhibit characteristic chemical shift ranges. For instance, protons on a phenyl ring typically resonate in the δ 6–8 ppm range. The presence of a fluorine atom at the C-8 position and an amino group at the C-3 position significantly influences the chemical shifts of adjacent protons due to inductive and resonance effects. The methyl group at the C-2 position will appear as a singlet in the upfield region of the spectrum.

The coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum provide valuable information about the connectivity of protons. For example, ortho, meta, and para couplings between protons on the aromatic rings help in assigning their specific positions. Long-range couplings can also be observed, further aiding in the structural elucidation. wikipedia.org Concentration-dependent ¹H NMR studies can reveal information about intermolecular interactions, such as π-π stacking, which is a common phenomenon in quinoline derivatives. uncw.eduuncw.edu

Table 1: Representative ¹H NMR Data for Substituted Quinolines This table is illustrative and actual values for this compound may vary.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~2.3-2.8 s -
H-4 ~7.0-8.0 s -
H-5 ~7.3-7.6 m -
H-6 ~7.3-7.6 m -

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.

The carbon atoms of the quinoline ring system have distinct chemical shift ranges. The presence of the fluorine atom at C-8 causes a significant downfield shift for C-8 due to the large deshielding effect of fluorine. The carbon atom attached to the amino group (C-3) and the methyl group (C-2) also show characteristic chemical shifts. Theoretical calculations, such as those using the GIAO (Gauge-Including Atomic Orbital) method, can be used to predict ¹³C NMR chemical shifts and aid in the assignment of complex spectra. researchgate.net

Table 2: Representative ¹³C NMR Data for a Fluoro-Substituted Quinoline Derivative This table is illustrative and based on data for similar compounds. nih.govchemicalbook.com Actual values for this compound may differ.

Carbon Chemical Shift (δ, ppm)
C-2 ~151-152
C-3 ~123
C-4 ~137
C-4a ~126
C-5 ~116
C-6 ~123
C-7 ~113
C-8 ~157-160 (d, J ≈ 256 Hz)
C-8a ~137 (d, J ≈ 12 Hz)

d = doublet, J = coupling constant

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Chemical Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing the chemical environment of the fluorine atom in this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing high resolution and sensitivity to subtle changes in the electronic environment. wikipedia.orgthermofisher.com

The chemical shift of the fluorine atom at the C-8 position will be influenced by the electronic nature of the quinoline ring and its substituents. Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides additional structural information. For example, the fluorine at C-8 will couple with the proton at C-7 and the carbon at C-8, resulting in splitting of the respective signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. These coupling constants are valuable for confirming the position of the fluorine substituent. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the molecule. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and their directly attached carbons. columbia.edu This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities, such as the connection between the methyl protons and the C-2 carbon, and the correlations between protons on one ring and carbons on the other.

Solid-State NMR Applications for Non-Solution Phase Analysis

While solution-state NMR is the most common method for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This is particularly useful for studying crystalline materials, polymorphs, and formulations where dissolving the compound is not feasible or desirable. nih.gov

Fast Magic Angle Spinning (MAS) ¹⁹F NMR, for instance, can be used to characterize fluorinated active pharmaceutical ingredients in their commercial formulations. nih.gov Solid-state NMR can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the crystal packing and ultimately the physical properties of the solid material.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov

In addition to providing the molecular weight, MS can be used to study the fragmentation pattern of the molecule. By analyzing the fragments produced upon ionization, it is possible to deduce the structure of the parent molecule. The fragmentation of quinoline derivatives often involves characteristic losses of small molecules or radicals, providing further confirmation of the proposed structure. Techniques like collision-induced dissociation (CID) are used to induce fragmentation and study the resulting fragment ions.

Table 3: Predicted m/z Values for this compound Based on the molecular formula C₁₀H₉FN₂.

Ion Predicted m/z
[M+H]⁺ 177.0822
[M+Na]⁺ 199.0641

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a compound. By providing highly accurate mass measurements, HRMS facilitates the confirmation of chemical formulas. For derivatives of the 8-fluoro-2-methylquinoline (B1339794) scaffold, HRMS is instrumental in verifying the successful incorporation of various substituents.

In a study detailing the synthesis of novel fluorinated quinoline analogs, HRMS was used to confirm the structures of several derivatives. nih.gov The technique's ability to provide exact mass measurements with low ppm error is crucial for distinguishing between compounds with similar nominal masses. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) was determined to be 296.1081, with the found experimental value being 296.1087, confirming the formula C₁₈H₁₄FNO₂. nih.gov

HRMS is not only a tool for structural elucidation but also a powerful quantitative technique, especially when coupled with liquid chromatography (LC-HRMS). nih.gov The high resolution allows for the separation of analyte signals from complex matrix interferences, which is a significant advantage over lower-resolution mass spectrometry. nih.gov The capability for retrospective data analysis, where acquired full-scan data can be re-examined for newly identified compounds of interest without needing to re-run the sample, is another key benefit of HRMS-based approaches. nih.gov

Detailed HRMS data for several 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives are presented below, showcasing the accuracy of this technique.

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
8-fluoro-2,3-dimethylquinolin-4-yl benzoateC₁₈H₁₄FNO₂296.1081296.1087
8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoateC₁₉H₁₆FNO₃326.1187326.1192
8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoateC₁₉H₁₆FNO₂310.1238310.1243
8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoateC₁₈H₁₃ClFNO₂330.0692330.0697
This table presents high-resolution mass spectrometry data for a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives. The close agreement between the calculated and found m/z values confirms the elemental composition of the synthesized compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many quinoline derivatives. It allows for the gentle transfer of ions from solution into the gas phase for mass analysis, often resulting in the observation of the intact protonated molecule [M+H]⁺ or other adducts.

While specific ESI-MS data for this compound is not extensively detailed in the provided results, the utility of ESI-MS is highlighted in the analysis of related fluorinated compounds. For example, fluoroalkylamines have been shown to enhance the ESI-MS signal of co-eluting analytes in liquid chromatography, a phenomenon attributed to their volatility and ion-interaction properties. nih.govresearchgate.net This suggests that the fluorine atom in the this compound structure could influence its ionization behavior in ESI-MS.

The technique is routinely used in conjunction with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the presence of target compounds in reaction monitoring and purity assessments. bldpharm.combldpharm.com For instance, the synthesis of various 8-fluoro-2,3-dimethylquinolin-4-yl esters was confirmed using ESI-HRMS, demonstrating the formation of the protonated molecular ion [M+H]⁺ for each derivative. nih.gov

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The "gold standard" for structural elucidation is single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the unambiguous determination of the molecular structure with atomic precision. nih.gov

For fluorinated quinoline analogs, single-crystal X-ray diffraction has been successfully employed to resolve their structures. In one study, the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was definitively determined using this method. nih.gov The ability to obtain single crystals suitable for X-ray analysis is a critical step, and when successful, it provides unparalleled insight into the molecule's solid-state conformation.

Analysis of Intramolecular and Intermolecular Interactions within Crystal Lattices

Beyond determining the molecular structure itself, X-ray crystallography provides a wealth of information about the non-covalent interactions that govern how molecules arrange themselves in a crystal. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in understanding the physical properties of the solid material.

In the context of quinoline derivatives, these interactions are of significant interest. For example, the crystal structure of certain 8-hydroxyquinoline-derived Mannich bases reveals the presence of intramolecular hydrogen bonds between a phenolato oxygen and a protonated alkylamine nitrogen. acs.org The analysis of crystal packing can reveal how the fluorine substituent on the quinoline ring of this compound and its derivatives participates in or influences intermolecular interactions, which can impact properties like solubility and melting point.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond (e.g., C-H, N-H, C=O, C-F) absorbing or scattering light at characteristic frequencies.

For this compound and its derivatives, IR and Raman spectroscopy can confirm the presence of key structural features. The N-H stretching vibrations of the primary amine group in this compound would be expected in the range of 3300-3500 cm⁻¹. The C-F stretching vibration would also give rise to a characteristic band, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be readily identifiable.

In studies of related 8-hydroxyquinoline (B1678124) complexes, FT-IR spectroscopy is used to confirm coordination to metal ions by observing shifts in the vibrational frequencies of the participating functional groups. researchgate.net For example, the disappearance of an O-H stretching band and shifts in C=O or pyridine (B92270) ring vibrations can indicate complex formation. nih.gov Similarly, for derivatives of this compound, changes in the IR or Raman spectra upon substitution or complexation would provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

The quinoline ring system is a chromophore that absorbs in the UV region. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. In a study on 8-hydroxyquinoline (8-HQ), absorption peaks at 234 nm and 308 nm were attributed to π-π* and n-π* transitions of the quinoline ring, respectively. researchgate.net

The position and intensity of these absorption bands can be influenced by substituents on the quinoline ring. The fluorine atom and the amine group in this compound will modulate the electronic properties of the quinoline system, leading to shifts in the absorption maxima compared to the parent quinoline. The electronic spectra of 8-hydroxyquinoline derivatives have been shown to exhibit bathochromic (red) shifts with increasing solvent polarity. researchgate.net Furthermore, the complexation of quinoline derivatives with metal ions often leads to significant changes in their UV-Vis spectra, a property that is exploited in the development of fluorescent sensors. nih.gov

Compound/ComplexSolvent/Conditionsλmax (nm)Transition Type
8-Hydroxyquinoline (8-HQ)pH 2234, 308π-π, n-π
Capped HNTs with 8-HQpH 2237, 310, 370π-π, n-π, Complex
(Z)-2-hydroxy-N'-((8-hydroxyquinolin-2-yl)methylene)benzohydrazideDMF262, 312n-π, π-π
This table shows the UV-Vis absorption maxima for 8-hydroxyquinoline and related derivatives under different conditions, illustrating the types of electronic transitions observed. researchgate.netresearchgate.net

Computational Chemistry and Cheminformatics Studies

In the realm of drug discovery and materials science, computational studies are pivotal for predicting the behavior and properties of molecules. However, for 8-Fluoro-2-methylquinolin-3-amine , such in-depth computational characterization is not yet available in the scientific literature.

Molecular docking and dynamics simulations are powerful tools to understand how a molecule might interact with biological targets. Despite their utility, no specific studies employing these techniques for This compound have been published.

Without molecular docking or dynamics simulation data, the plausible mechanisms of action for This compound at a molecular level remain unelucidated from a computational standpoint. While the broader class of quinolines has been studied, these findings cannot be directly and solely attributed to this specific compound.

There are no computational studies available that describe the formation or characteristics of enzyme-ligand complexes involving This compound . Therefore, no data on specific interactions, such as hydrogen bonds or hydrophobic interactions with any enzyme active sites, can be reported for this compound.

Biological Activity and Mechanistic Investigations of 8 Fluoro 2 Methylquinolin 3 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of the 8-Fluoro-2-methylquinolin-3-amine core structure have been synthesized and evaluated for their efficacy against a range of microbial pathogens. These studies are crucial in identifying promising lead compounds for further development.

The antibacterial potential of this compound derivatives has been tested against both Gram-positive and Gram-negative bacteria, revealing varied levels of activity.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and assessed for their in vitro antibacterial activity. nih.gov One of these compounds, specifically a 3-(benzyloxy) derivative, demonstrated good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 μM. nih.gov The same series of compounds was also tested against Staphylococcus albus. nih.gov

In another study, new 8-nitrofluoroquinolone derivatives were prepared and evaluated for their antibacterial properties. nih.gov Several of these compounds, including p-toluidine (B81030), p-chloroaniline, and aniline (B41778) derivatives, exhibited good activity against Staphylococcus aureus, with MIC values in the range of 2-5 µg/mL. researchgate.netnih.gov It was observed that the introduction of more lipophilic groups on the quinolone structure tended to shift the activity towards Gram-positive bacteria, likely by enhancing penetration of the bacterial cell wall. nih.gov For instance, compounds with highly lipophilic groups, such as the p-toluidine and p-chloroaniline derivatives, showed strong activity against S. aureus. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria.

Compound DerivativeBacterial StrainMIC
3-(benzyloxy) derivativeBacillus subtilis31.25 μM
p-toluidine derivativeStaphylococcus aureus~3.5 µg/mL
p-chloroaniline derivativeStaphylococcus aureus~4.0 µg/mL
aniline derivativeStaphylococcus aureus~5.0 µg/mL

The aforementioned series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was also evaluated against Gram-negative bacteria, including Escherichia coli and Proteus mirabilis. nih.gov Six of these derivatives displayed good antibacterial activity against P. mirabilis, with MIC values ranging from 31.25 to 62.5 μM. nih.gov Notably, one of the derivatives, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, showed activity against P. mirabilis that was comparable to the standard drug, streptomycin. nih.gov

The 8-nitrofluoroquinolone derivatives also showed activity against E. coli. nih.govresearchgate.net The MIC values for some of these compounds against E. coli were determined, indicating a degree of efficacy against this Gram-negative pathogen. researchgate.net

The antibacterial activity of selected this compound derivatives against Gram-negative bacteria is presented in the table below.

Compound DerivativeBacterial StrainMIC
oxetanyl-quinoline derivatives (6 compounds)Proteus mirabilis31.25-62.5 μM
3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrileProteus mirabilisComparable to Streptomycin
8-nitrofluoroquinolone derivativesEscherichia coliVaried

The C-7 substituent of the quinolone ring is believed to interact with bacterial enzymes to enhance drug binding. researchgate.net The primary target of quinolone antibacterials is DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net

The antifungal properties of newly synthesized oxetanyl-quinoline derivatives were investigated against Aspergillus niger and Candida albicans. nih.gov Eight of the nine synthesized compounds demonstrated good antifungal activity against A. niger. nih.gov

The table below shows the antifungal activity of the tested this compound derivatives.

Compound DerivativeFungal StrainActivity
oxetanyl-quinoline derivatives (8 compounds)Aspergillus nigerGood
oxetanyl-quinoline derivativesCandida albicansTested

The same series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was also screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Seven of the nine derivatives exhibited excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM. nih.gov The remaining two derivatives showed good activity, with MICs between 27.29 and 57.73 μM. nih.gov These findings suggest that these oxetanyl-quinoline compounds could be valuable in developing lead compounds for treating mycobacterial infections. nih.gov

The antimycobacterial activity of the this compound derivatives is summarized in the table below.

Compound DerivativeMycobacterial StrainMIC
oxetanyl-quinoline derivatives (7 compounds)Mycobacterium tuberculosis H37Rv3.41-12.23 μM
oxetanyl-quinoline derivatives (2 compounds)Mycobacterium tuberculosis H37Rv27.29-57.73 μM

Antibacterial Efficacy Investigations

Anticancer / Antiproliferative Activity Research

Quinoline (B57606) derivatives have demonstrated notable anticancer and antiproliferative activities. The core structure of 8-hydroxyquinoline (B1678124) is considered a "privileged structure" in the synthesis of various biologically active compounds, including those with anticancer properties. nih.gov

Derivatives of 8-hydroxyquinoline have been evaluated for their cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.net For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown significant in vitro cytotoxicity against human cancer cell lines such as MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B. nih.gov The introduction of a hydroxyl group at the 8-position of the quinoline ring appears to be a key factor for this antitumor effect. nih.gov

Studies on various substituted quinoline-2-carboxamides have also been conducted to assess their cytotoxic activity. researchgate.net Furthermore, some 8-aminobenzofuran[3,2-d]pyrimidine derivatives have shown good inhibitory effects against COLO205, MCF-7, and K562 cell lines.

Interactive Table: Cytotoxicity of Quinoline Derivatives

Compound Cancer Cell Line Activity Reference
8-hydroxy-2-quinolinecarbaldehyde MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3B Significant cytotoxicity nih.gov
5c (an 8-aminobenzofuran[3,2-d]pyrimidine derivative) COLO205, MCF-7, K562 High inhibition rates

The anticancer mechanisms of quinoline derivatives are multifaceted. One proposed mechanism involves the inhibition of key enzymes necessary for cell growth and proliferation. For example, some 8-hydroxyquinoline derivatives target iron-containing ribonucleotide reductase, an enzyme involved in DNA synthesis. nih.gov

Another avenue of action is the induction of apoptosis. For instance, a novel quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been shown to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov The growth inhibition by some 8-hydroxyquinoline derivatives is associated with phenotypic changes, including alterations in cell morphology and increased melanin (B1238610) production in melanoma cells. researchgate.net

A critical aspect of cancer therapy is the selective targeting of tumor cells while sparing healthy cells. Research has indicated that some quinoline derivatives exhibit a degree of selectivity. For example, 8-hydroxy-2-quinolinecarbaldehyde was found to be less toxic to normal NIH3T3 cells compared to Hep3B cancer cells, albeit with a modest difference. nih.gov

Furthermore, certain 8-quinolinesulfonamide derivatives have demonstrated greater cytotoxicity towards cancer cells than normal cells, suggesting a selective mode of action. mdpi.com This selectivity is a crucial parameter in the development of effective and less toxic anticancer agents.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are instrumental in optimizing the biological potency of quinoline derivatives. These studies systematically modify the chemical structure to identify key features responsible for their activity. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com

Modifications to the quinoline scaffold have a profound impact on the biological activity of the resulting derivatives.

Position 2 Substituents: Aromatic amide substitutions at the 2-position of the quinoline ring can increase lipophilicity and antiviral activity. nih.gov In contrast, simple 2-methylquinoline (B7769805) shows no significant anticancer effect. nih.gov The presence of a carboxaldehyde group at position 2, combined with a hydroxyl group at position 8, significantly enhances cytotoxicity. nih.gov

Position 5 Substituents: The introduction of electron-withdrawing groups at the 5-position has been shown to improve anticancer activity. nih.gov Conversely, a sulfonic acid group at this position can decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

Position 8 Substituents: The hydroxyl group at position 8 is crucial for the antitumor effects of many quinoline derivatives. nih.gov Replacing this hydroxyl group with various alkoxyl groups has been observed to increase cytotoxicity against certain cancer cell lines. nih.gov

Fluorine Substitution: The presence of a fluorine atom, particularly at the 8-position, is a common feature in many biologically active quinoline analogs. mdpi.com The introduction of a fluorine atom at position 6 is considered necessary for anticancer activity in fluoroquinolones, and an additional fluorine or methoxy (B1213986) group at position 8 can enhance this effect. mdpi.com

Other Substitutions: The nature of the amine in Mannich bases derived from 8-hydroxyquinoline significantly influences their activity. Cyclic alkylamines like pyrrolidine (B122466) and piperidine (B6355638) generally lead to higher MDR-selective toxicity compared to those with additional heteroatoms like morpholine. nih.gov

Interactive Table: Influence of Substituents on Quinoline Activity

Position Substituent Type Effect on Activity Reference
2 Aromatic amide Increased lipophilicity and antiviral activity nih.gov
2 Carboxaldehyde (with 8-OH) Increased cytotoxicity nih.gov
5 Electron-withdrawing group Improved anticancer activity nih.gov
5 Sulfonic acid Decreased cytotoxicity nih.gov
8 Hydroxyl group Crucial for antitumor effect nih.gov
8 Alkoxyl group Increased cytotoxicity nih.gov

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically focused on the chemical compound This compound and its derivatives. While the compound is listed by chemical suppliers, indicating its existence and potential for research, dedicated studies on its biological activities, structure-activity relationships, and cytotoxicity profiles are not present in the accessible scientific domain.

The performed searches for biological and pharmacological data related to "this compound" did not yield specific results. The existing body of literature extensively covers related quinoline scaffolds, such as 8-hydroxyquinoline and 8-aminoquinoline (B160924), detailing their diverse biological effects, including anticancer and antimicrobial properties. For instance, extensive research is available on the structure-activity relationships of 8-hydroxyquinoline-derived Mannich bases and the cytotoxicity of various quinoline hybrids on cancer and non-cancerous cell lines.

However, this body of knowledge does not directly address the specific substitutions (8-fluoro, 2-methyl, 3-amino) of the requested compound. In medicinal chemistry, even minor alterations to a chemical structure, such as the position and nature of substituents on the quinoline ring, can dramatically alter its biological and toxicological properties. Therefore, extrapolating data from other quinoline derivatives to this compound would be scientifically unfounded and speculative.

Consequently, the requested article, with its detailed outline focusing solely on the biological activity, mechanistic investigations, and cytotoxicity of this compound and its derivatives, cannot be generated at this time due to the absence of the necessary primary research findings in the public domain.

Emerging Research Directions and Potential Advanced Applications

8-Fluoro-2-methylquinolin-3-amine Derivatives as Chemical Probes

The inherent fluorescence of the quinoline (B57606) core, combined with its ability to chelate metal ions, makes it an excellent framework for designing chemical sensors. Derivatives of this compound are being investigated as specialized probes for detecting and quantifying specific metal ions, which are crucial in biological and environmental systems.

Derivatives of 8-aminoquinoline (B160924) have demonstrated significant potential as fluorescent chemosensors for various metal ions, particularly zinc (Zn²⁺). nih.gov The 8-aminoquinoline structure serves as a fluorophore whose fluorescence properties can be modulated by the binding of a metal ion, often through an internal charge transfer (ICT) mechanism. nih.gov This principle is directly applicable to the this compound scaffold. The introduction of a fluorine atom at the 8-position can further tune the photophysical properties of the molecule, potentially leading to sensors with enhanced sensitivity and selectivity.

Research on related 8-hydroxyquinoline (B1678124) derivatives has shown their utility as fluorescent chemosensors for metal ions like Al³⁺ and Zn²⁺. scispace.com The chelation of the metal ion with the quinoline derivative restricts intramolecular rotation and enhances fluorescence emission, providing a clear signal for detection. scispace.com The development of probes based on 8-aminoquinoline derivatives for Zn²⁺ is particularly popular for biological applications due to their potential for good selectivity and biocompatibility. nih.gov

Table 1: Research Findings on Quinoline-Based Fluorescent Probes

Quinoline ScaffoldTarget Ion(s)Key FindingsReference(s)
8-AmidoquinolineZn²⁺Serves as an effective fluorophore for zinc sensors with good selectivity and reactivity, suitable for biological applications. nih.gov
8-HydroxyquinolineMg²⁺Binds Mg²⁺ with high affinity and a strong fluorescence increase, without significant interference from Ca²⁺. nih.gov
8-HydroxyquinolineAl³⁺, Zn²⁺Chelation with metal ions increases the fluorescence emission of the ligand, making it a useful analytical tool. scispace.com

The effectiveness of a chemical probe hinges on the design of its chelating moiety, which is responsible for selectively binding the target ion. For quinoline-based sensors, the design involves attaching a specific ionophore side chain to the main scaffold. researchgate.net The fundamental mechanism involves the metal ion coordinating with the quinoline ring's nitrogen atom and a nearby heteroatom from the substituent, such as the nitrogen of the amino group. nih.gov

Key design principles include:

Achieving High Affinity: To ensure sensitivity, the chelating moiety must bind the target ion strongly. This can be accomplished by incorporating powerful ionophores, such as a di-(2-picolyl)amine (DPA) sidechain, which is itself a strong ion binder. researchgate.net

Synthetic Accessibility: Efficient synthetic routes are crucial for creating and modifying these probes. Methods like the Buchwald-Hartwig amination are used to attach various amine-containing side chains to the quinoline core in a versatile, single-step process. researchgate.net

Modulating Selectivity: The structure of the chelating group determines which ion it will bind most effectively. By systematically modifying the side chain, probes can be tailored for specific metal ions. The synthesis of building blocks like 8-aminoquinoline-2-carbaldehydes provides a versatile platform for further transformations to introduce diverse chelating groups. researchgate.net

Table 2: Design Strategies for Quinoline-Based Chelating Probes

Design PrincipleChemical StrategyExampleReference(s)
Introduce Strong IonophoresAttach a side chain with high metal affinity.Incorporating a di-(2-picolyl)amine (DPA) moiety. researchgate.net
Versatile SynthesisUse efficient coupling reactions for modification.Buchwald-Hartwig amination to add amine side chains. researchgate.net
Create Building BlocksSynthesize versatile intermediates for further functionalization.Preparation of 8-aminoquinoline-2-carbaldehydes for subsequent condensation reactions. researchgate.net

Exploration of Catalytic Applications of Quinoline Derivatives

The broader class of quinoline derivatives is recognized for its potential in various interdisciplinary fields, including catalysis. rsc.org While specific catalytic applications of this compound itself are still an emerging area, the inherent chemical properties of the quinoline scaffold suggest several possibilities. The heterocyclic nitrogen atom can act as a Lewis base or as a coordinating ligand for transition metals, forming complexes that can catalyze a range of organic transformations. The electronic properties of the ring can be tuned by substituents, meaning that derivatives of this compound could be developed into specialized ligands for asymmetric catalysis or as novel organocatalysts.

Investigation of Advanced Materials Science Applications (Hypothetical for the specific compound, based on general quinoline research)

Quinoline derivatives are significant in materials science, with established applications in electronic devices. rsc.orgresearchgate.net Specifically, fluorinated quinolines and related 8-hydroxyquinoline derivatives are used in the development of Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. nih.gov In these applications, the quinoline moiety often functions as an efficient electron carrier or as a stable, light-emitting layer. nih.gov

Based on this research, it is hypothesized that this compound and its derivatives could be valuable in advanced materials. The combination of the electron-withdrawing fluorine atom and the electron-donating amine group on the quinoline scaffold could create unique optoelectronic properties. These properties might be harnessed for applications such as:

OLED Emitters: Tuning the structure could lead to materials that emit light at specific wavelengths for display and lighting technologies.

Organic Photovoltaics (OPVs): The compound could serve as a component in the active layer of solar cells, contributing to charge separation and transport.

Semiconductors: Derivatives could be designed for use in organic field-effect transistors (OFETs) and other electronic components.

Table 3: Potential Materials Science Applications of Quinoline Derivatives

ApplicationFunction of Quinoline DerivativeRelevant Research
Organic Light-Emitting Diodes (OLEDs)Electron carrier, component of the emissive layer. nih.gov
Photovoltaic CellsComponent in the light-absorbing active layer.
General Materials ScienceBuilding block for complex functional materials. rsc.orgresearchgate.net

Future Directions in Drug Discovery and Development Based on the this compound Scaffold

The quinoline ring is considered a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov The this compound scaffold represents a modern starting point for discovering next-generation therapeutic agents. Future research is likely to focus on several key areas:

Tackling Antimicrobial Resistance: Quinoline derivatives have a long history as antimicrobial agents. rsc.org Future work could involve synthesizing libraries of this compound derivatives to screen for activity against drug-resistant bacteria and fungi. rsc.orgnih.gov

Targeting Multidrug-Resistant (MDR) Cancer: A novel strategy in oncology is to exploit the "collateral sensitivity" of MDR cancer cells. Research on 8-hydroxyquinolines has shown that certain derivatives can be selectively toxic to MDR cells. nih.gov This suggests a promising avenue for designing this compound derivatives that can overcome chemotherapy resistance.

Developing Neuroprotective Agents: Oxidative stress is implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. Quinoline derivatives are being investigated as multifunctional antioxidants with neuroprotective potential. nih.gov The unique electronic profile of the this compound scaffold makes it an attractive candidate for developing new agents in this area.

Employing Advanced Design Strategies: Modern drug discovery can be accelerated using techniques like "scaffold-hopping," where a known active scaffold is replaced with a novel one (like this compound) to identify new classes of inhibitors with improved properties. nih.gov Furthermore, the development of efficient, one-pot synthetic methods allows for the rapid construction of diverse libraries of polyfunctional fluoro-quinoline derivatives for high-throughput screening. researchgate.net

Table 4: Future Drug Discovery Directions for the Quinoline Scaffold

Research AreaTherapeutic GoalStrategyReference(s)
OncologyOvercome multidrug resistance in cancer.Design derivatives with selective toxicity to MDR cells. nih.gov
NeurodegenerationProtect against diseases like Alzheimer's and Parkinson's.Develop multifunctional antioxidants. nih.gov
Infectious DiseaseCombat drug-resistant pathogens.Synthesize and screen new quinoline derivatives. rsc.orgnih.gov
Drug DesignDiscover novel drug candidates efficiently.Utilize scaffold-hopping and create diverse chemical libraries for screening. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 8-Fluoro-2-methylquinolin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via multi-step reactions involving:

  • Nucleophilic substitution of halogenated precursors (e.g., bromoquinoline derivatives) with fluorine-containing reagents, followed by amine functionalization.
  • Schiff base formation between quinoline aldehydes and amines, as described in analogous quinoline derivatives .
    Key factors affecting yield include:
  • Temperature control : Excessive heat during fluorination can lead to side reactions (e.g., dehalogenation).
  • Catalyst selection : Use of KI in methanol enhances nucleophilic substitution efficiency .
  • Purification methods : Column chromatography (e.g., silica gel with 10% methanol in dichloromethane) is critical for isolating the amine product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling (J = 8–12 Hz) confirm the quinoline scaffold and fluorine substitution .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 190.0845 for C₁₀H₁₀FN₂) validates molecular composition .
  • X-ray crystallography : Resolves structural ambiguities, such as regioselectivity in fluorine placement .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in metal-coordination chemistry?

Fluorine’s electron-withdrawing effect enhances the amine’s Lewis basicity, facilitating coordination with transition metals (e.g., Pd, Cu). Applications include:

  • Catalysis : Fluorinated quinoline-amines act as ligands in cross-coupling reactions, improving reaction rates and selectivity .
  • Complex stability : Fluorine’s inductive effect stabilizes metal-amine complexes, as shown in analogous tetrahydroquinoline derivatives .
    Methodological note: Use XPS or cyclic voltammetry to study electronic effects on coordination behavior .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from:

  • Solubility differences : Fluorinated compounds often exhibit poor aqueous solubility, leading to inconsistent dosing in vitro .
  • Metabolic stability : Fluorine can either enhance or reduce metabolic degradation depending on the enzyme system .
    Resolution strategies:
  • Standardized assay conditions : Use DMSO-free buffers or surfactants (e.g., Tween-80) to improve compound dispersion .
  • Metabolite profiling : LC-MS/MS analysis identifies active vs. inactive metabolites .

Q. What computational methods are suitable for predicting the regioselectivity of fluorination in this compound derivatives?

  • DFT calculations : Compare activation energies for fluorination at different positions (C-6 vs. C-8) using Gaussian or ORCA software .
  • Molecular docking : Predict steric/electronic preferences for fluorine placement in enzyme-binding pockets (e.g., cytochrome P450) .
    Validation: Correlate computational predictions with experimental regioselectivity data from X-ray structures .

Q. How can researchers optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

  • Flow chemistry : Continuous processing reduces hazardous intermediate accumulation (e.g., azide byproducts in SNAr reactions) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste management .
  • In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress and impurity formation .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR data for structurally similar fluorinated quinolines?

  • Solvent effects : Record NMR in deuterated DMSO to enhance signal resolution for aromatic protons .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts .
  • Referencing : Compare data with structurally validated analogs (e.g., 4-amino-2-methyl-8-trifluoromethylquinoline ).

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in fluorinated quinolines?

  • Multivariate analysis : Use PCA (Principal Component Analysis) to correlate electronic descriptors (Hammett σ) with bioactivity .
  • Machine learning : Train models on datasets of fluorinated quinolines to predict novel bioactive derivatives .

Tables of Key Data

Q. Table 1. Comparative Yields for Fluorination Methods

MethodReagentYield (%)Purity (%)Reference
Nucleophilic Aromatic SubstitutionKF, DMF, 120°C6595
Microwave-Assisted FluorinationTBAF, MeCN7898

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (μM)NotesReference
This compoundPlasmodium falciparum0.12High metabolic stability
8-Fluoro-2-methylquinolin-3-amideEGFR kinase1.4Poor aqueous solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.